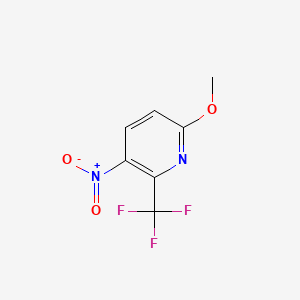

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c1-15-5-3-2-4(12(13)14)6(11-5)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMQACOAQFSACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651184 | |

| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727993-33-1 | |

| Record name | 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound (CAS Number: 727993-33-1) is a substituted pyridine with the molecular formula C₇H₅F₃N₂O₃ and a molecular weight of 222.12 g/mol .[1] Its structure is characterized by a pyridine ring functionalized with a methoxy group at the 6-position, a nitro group at the 3-position, and a trifluoromethyl group at the 2-position. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro, trifluoromethyl) groups imparts unique reactivity and biological characteristics to the molecule.

Quantitative Physicochemical Data:

| Property | Value | Source |

| CAS Number | 727993-33-1 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [1] |

| Molecular Weight | 222.12 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data:

While specific spectra for this compound are not available, the expected spectral characteristics can be inferred from related compounds and the functional groups present.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons on the pyridine ring, a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the pyridine ring carbons, the methoxy carbon, and the trifluoromethyl carbon (quartet due to C-F coupling). |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C-O (methoxy), N-O (nitro), and C-F (trifluoromethyl) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns showing the loss of functional groups such as NO₂, OCH₃, and CF₃. |

Experimental Protocols

Two primary synthetic routes for this compound are suggested in the literature: nitration of a methoxy-substituted precursor and nucleophilic aromatic substitution to introduce the methoxy group.

1. Nitration of 6-Methoxy-2-(trifluoromethyl)pyridine:

This method involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine.

-

Reaction Scheme:

-

General Protocol:

-

Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0-5 °C.

-

Slowly add 6-methoxy-2-(trifluoromethyl)pyridine to the cooled nitrating mixture with stirring.

-

Maintain the reaction temperature between 0-10 °C to prevent decomposition.

-

After the reaction is complete (monitored by TLC or GC), quench the reaction by pouring it onto ice.

-

Neutralize the solution and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic extract to obtain the crude product.

-

Purify the product by chromatography or recrystallization.

-

2. Methoxylation of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine:

This approach involves a nucleophilic aromatic substitution reaction where a methoxy group displaces a chlorine atom.

-

Reaction Scheme:

-

Detailed Protocol: [1]

-

Dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in an anhydrous polar aprotic solvent such as DMF or DMSO.[1]

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to 80-100 °C.[1]

-

Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by TLC or GC.[1]

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the product using column chromatography or recrystallization.

-

Biological Activity and Signaling Pathway

Anticancer Properties and Mechanism of Action:

This compound has emerged as a compound of interest in cancer research due to its potential to selectively inhibit cytosolic thioredoxin reductase (TrxR1).[2] The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration of cell membranes to reach intracellular targets.[1] The nitro group is crucial for its biological activity and can be reduced to an amino group, which can then interact with biological targets like enzymes.[1]

Inhibition of Thioredoxin Reductase and Induction of Apoptosis:

The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a key antioxidant system in cells. In many cancer cells, this system is upregulated to cope with increased oxidative stress. Inhibition of TrxR disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage, which can trigger apoptosis (programmed cell death).

The proposed mechanism for apoptosis induction by this compound through TrxR inhibition involves the following steps:

-

Inhibition of TrxR1: The compound irreversibly inhibits the activity of cytosolic thioredoxin reductase.

-

Increased Oxidative Stress: The inhibition of TrxR1 leads to an accumulation of oxidized thioredoxin and a subsequent increase in intracellular reactive oxygen species (ROS).

-

Mitochondrial Pathway Activation: Elevated ROS levels can damage mitochondria, leading to the release of cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase Activation: Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then activates executioner caspases, such as caspase-3.

-

Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Signaling Pathway Diagram:

Caption: Proposed signaling pathway for apoptosis induction by this compound via inhibition of Thioredoxin Reductase 1.

Experimental Workflow for Assessing Biological Activity:

A typical workflow to evaluate the anticancer effects of this compound would involve a series of in vitro assays.

Caption: A standard experimental workflow for evaluating the in vitro anticancer activity of the title compound.

References

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative of significant interest in medicinal chemistry and agrochemical development. This document details its molecular structure, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.

Core Compound Identification

The fundamental identifiers and structural representations for this compound are summarized below, providing a foundational reference for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 727993-33-1[1][2] |

| Molecular Formula | C₇H₅F₃N₂O₃[1][2] |

| Molecular Weight | 222.12 g/mol [1] |

| Canonical SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F[1] |

| InChI Key | FWMQACOAQFSACZ-UHFFFAOYSA-N[1] |

| DSSTox Substance ID | DTXSID70651184[1] |

Physicochemical and Spectroscopic Data

The distinct substituents on the pyridine ring—a trifluoromethyl group at position 2, a nitro group at position 3, and a methoxy group at position 6—confer unique electronic properties and reactivity to the molecule.[1] The trifluoromethyl group acts as an electron-withdrawing group and enhances lipophilicity, which allows for more effective penetration of cell membranes.[1] The nitro group is also electron-withdrawing, while the methoxy group is electron-donating.[1]

Spectroscopic Analysis

| Technique | Expected Data |

| ¹H/¹⁹F NMR | The methoxy group is expected to show a singlet around δ ~3.9 ppm, and the trifluoromethyl group a quartet around δ ~-60 ppm. The nitro group's deshielding effect influences the splitting patterns of the aromatic protons.[1] |

| High-Resolution Mass Spectrometry (HRMS) | HRMS is used to confirm the molecular weight and analyze fragmentation patterns, which typically involve the loss of NO₂ or CF₃ groups.[1] |

| X-ray Crystallography | If a crystalline form is obtained, X-ray crystallography can definitively resolve the positions of the substituents on the pyridine ring.[1] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been explored. The selection of a specific pathway often depends on the availability of precursors and desired regioselectivity.

Method 1: Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

This method involves the direct nitration of a methoxy-substituted precursor.

-

Reactants : 6-methoxy-2-(trifluoromethyl)pyridine, Nitrating mixture (HNO₃/H₂SO₄).[1]

-

Protocol :

-

Prepare a solution of 6-methoxy-2-(trifluoromethyl)pyridine.

-

Cool the solution to a temperature range of 0–5°C.[1]

-

Slowly add the nitrating mixture (HNO₃/H₂SO₄) to the solution while maintaining the temperature.

-

Allow the reaction to proceed until completion, monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work up the reaction mixture to isolate the crude product.

-

Purify the product, for example, by column chromatography.

-

Method 2: Methoxylation of a Chloro-nitro-trifluoromethylpyridine Intermediate

This pathway involves a nucleophilic substitution reaction to introduce the methoxy group.

-

Reactants : 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, Sodium methoxide (NaOCH₃).[1]

-

Protocol :

-

Dissolve 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine in a suitable solvent such as DMF or DMSO.[1]

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to a temperature of 80–100°C.[1]

-

Maintain the reaction for a duration of 12–24 hours.[1]

-

After the reaction is complete, cool the mixture and proceed with aqueous workup to extract the product.

-

Purify the isolated compound as required.

-

Biological Activity and Applications

This compound is recognized for its diverse biological activities, making it a compound of interest for therapeutic and agricultural applications.[1]

Pharmaceutical Applications

-

Antitumor and Anticancer Activity : This compound has been investigated for its potential as an anticancer agent.[1] Research suggests that certain nitro-substituted pyridines can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest.[1] One of its significant applications is in developing treatments that target cytosolic thioredoxin reductase, which can offer new therapeutic strategies for cancers with dysfunctional redox states.[1] The selective inhibition of this enzyme helps minimize toxic side effects.[1]

-

Treatment of Cholestatic Conditions : Patents have identified this compound as potentially effective for treating chronic intrahepatic cholestatic conditions, liver fibrosis, and various gastrointestinal disorders.[1] The proposed mechanism involves enhancing bile acid levels, which can improve fat absorption.[1]

-

Metabolic Disorders : The compound has shown potential in managing metabolic disorders like Type II diabetes and obesity by influencing lipid metabolism and reducing triglyceride accumulation in the liver.[1]

Agrochemical Applications

-

Crop Protection : Trifluoromethylpyridine derivatives are widely used in the agrochemical industry as effective crop protection agents.[1] The inclusion of fluorine atoms enhances the physicochemical properties and metabolic stability of these compounds, improving their efficacy against pests.[1]

The biological effects of this compound are largely influenced by its functional groups. The nitro group can be reduced to an amino group, which can interact with biological targets like enzymes.[1] The trifluoromethyl group enhances the compound's ability to cross cell membranes, while the methoxy group can participate in hydrogen bonding with biological molecules.[1]

References

Unraveling the Mechanism of Action: A Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine (Pymetrozine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism of action for the insecticide 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, commonly known as Pymetrozine. Pymetrozine distinguishes itself from many neurotoxic insecticides through its highly selective mode of action, which induces a rapid and irreversible cessation of feeding in sap-sucking insects. This document details the molecular target, the subsequent physiological effects, and the experimental methodologies used to elucidate this mechanism. Quantitative data from key studies are presented for comparative analysis, and core signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

Pymetrozine is a pyridine azomethine insecticide with notable efficacy against Homopteran pests such as aphids and whiteflies.[1] Its unique mechanism centers on the disruption of insect mechanosensation, leading to a behavioral modification—specifically, the inhibition of feeding—rather than immediate paralysis or death.[2][3] This selectivity provides a valuable tool in integrated pest management (IPM) programs, minimizing impact on non-target organisms.[1] The primary physiological target of Pymetrozine is the chordotonal organs, which are specialized stretch receptors crucial for an insect's sense of hearing, gravity, and proprioception.[2][4]

The Molecular Target: The Nan-Iav TRPV Channel Complex

The definitive molecular target of Pymetrozine has been identified as a specific complex of Transient Receptor Potential Vanilloid (TRPV) ion channels unique to insect stretch receptor cells.[5][6]

-

Channel Subunits : The functional channel is a heteromer composed of two distinct TRPV subunits: Nanchung (Nan) and Inactive (Iav) .[5][6]

-

Exclusive Co-expression : In insects like Drosophila melanogaster, these two subunits are exclusively co-expressed in chordotonal neurons, which form the basis of the chordotonal organs.[5][7] This co-localization is essential for forming a Pymetrozine-sensitive channel and is the foundation of the insecticide's selectivity.[5][8]

-

Pymetrozine as an Agonist : Pymetrozine acts as a specific agonist of the Nan-Iav channel complex.[5] Binding of the molecule to the channel triggers its opening.

Mechanism of Action: From Channel Activation to Feeding Cessation

The binding of Pymetrozine to the Nan-Iav TRPV channel initiates a cascade of events within the chordotonal neuron, ultimately leading to the observable antifeedant effect.

-

Channel Gating and Ion Influx : As an agonist, Pymetrozine locks the Nan-Iav channel in an open state.[5] This allows for an uncontrolled influx of cations, primarily calcium (Ca²⁺), into the neuron.[5][9]

-

Neuronal Silencing : The sustained Ca²⁺ influx disrupts the normal ionic balance of the neuron, leading to a loss of stimulus-related electrical responses and ultimately silencing the stretch receptor cell.[2][5] The neuron can no longer effectively transduce mechanical stimuli into nerve impulses.

-

Disruption of Mechanosensation : With the chordotonal organs silenced, the insect loses its ability to properly sense position and movement. This disrupts the fine motor control and sensory feedback required for the precise insertion of its stylet into plant phloem.[2][3]

-

Feeding Inhibition : The inability to properly guide its stylet results in an immediate and irreversible cessation of feeding.[1][10] While the insect may remain alive for several hours to days, it is unable to feed and ultimately dies of starvation.[1][3]

Signaling Pathway Diagram

Caption: Pymetrozine acts as an agonist on the Nan-Iav TRPV channel, causing Ca²⁺ influx and neuronal silencing.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and behavioral effects of Pymetrozine.

Table 1: Electrophysiological and Behavioral Efficacy

| Parameter | Species | Value | Effect | Reference |

| Effective Concentration | Locust | 10⁻⁸ mol L⁻¹ | Loss of stimulus-related responses in femoral chordotonal organ | [2] |

| LC₁₀ | Sogatella furcifera | Varies | Significant reduction in SRBSDV acquisition and inoculation | [11] |

| LC₅₀ | Sogatella furcifera | Varies | Significant reduction in SRBSDV acquisition and inoculation | [11] |

| Feeding Behavior | Diaphorina citri | 52 µg mL⁻¹ | Increased non-penetration time, decreased ingestion time | [12] |

| Feeding Behavior | Diaphorina citri | 104 µg mL⁻¹ | Increased non-penetration time, decreased ingestion time | [12] |

Experimental Protocols

Elucidating the mechanism of action of Pymetrozine relies on a combination of electrophysiology, molecular biology, and behavioral assays.

Protocol: Extracellular Recording from Insect Chordotonal Organs

This protocol is adapted from methodologies used to record from Drosophila larval pentascolopidial chordotonal organs (lch5) and is essential for directly observing the effect of Pymetrozine on neuronal activity.[13][14]

Objective: To measure action currents from chordotonal neurons in response to mechanical stimulation, before and after application of Pymetrozine.

Materials:

-

Third-instar Drosophila larvae

-

Dissection dish with Sylgard base

-

Fine insect pins and forceps

-

External recording solution (e.g., HL3.1 saline)

-

Glass microelectrodes (recording and stimulating)

-

Micromanipulators

-

Amplifier and data acquisition system (e.g., pClamp)

-

Piezoelectric stimulator

Methodology:

-

Larval Dissection:

-

Immobilize a third-instar larva on its dorsal side in a dissection dish using fine pins.

-

Make a longitudinal incision along the dorsal midline and pin the cuticle flat to expose the internal organs and body wall musculature.

-

Remove internal organs to clearly visualize the lateral pentascolopidial chordotonal organs (lch5) attached to the body wall.

-

Continuously perfuse the preparation with external recording solution.

-

-

Electrode Placement:

-

Prepare a glass recording electrode (tip diameter ~5-10 µm) filled with the external solution and mount it on a micromanipulator.

-

Gently place the recording electrode over the nerve bundle exiting the lch5 organ. Apply slight suction to achieve a stable seal for recording.

-

Prepare a stimulating hook or probe attached to a piezoelectric actuator and position it to make contact with the chordotonal organ's attachment point.

-

-

Recording and Stimulation:

-

Record spontaneous neuronal activity for a baseline measurement.

-

Apply controlled mechanical pulls or pushes to the organ using the piezoelectric stimulator (e.g., steps of 0.1 µm to 3 µm).[13]

-

Record the evoked action currents, which represent the neuronal response to the mechanical stimulus.

-

-

Pymetrozine Application:

-

Introduce Pymetrozine (e.g., 10⁻⁸ mol L⁻¹) into the perfusion bath.

-

Allow for an incubation period (e.g., 10-15 minutes).

-

-

Post-Treatment Recording:

-

Repeat the mechanical stimulation protocol. A loss or significant reduction of stimulus-evoked action currents indicates the silencing effect of Pymetrozine.

-

Experimental Workflow: Electrophysiology

Caption: Workflow for assessing Pymetrozine's effect on chordotonal organ activity via electrophysiology.

Protocol: Heterologous Expression and Functional Analysis of Nan-Iav Channels

This protocol allows for the study of the Nan-Iav channel in a controlled, non-native system (e.g., CHO cells or Xenopus oocytes) to confirm it is the direct target of Pymetrozine. It is based on established methods for expressing insect ion channels.[5][7][15]

Objective: To express the Nan and Iav subunits together in a cellular system and measure Pymetrozine-induced channel activity, typically via calcium imaging.

Materials:

-

Full-length cDNA for Drosophila Nan and Iav subunits.

-

Expression vectors (e.g., pcDNA for mammalian cells).

-

Cell line (e.g., CHO-K1 cells).

-

Transfection reagents.

-

Fluorescent calcium indicator (e.g., Fura-2 AM or GCaMP).

-

Fluorescence microscopy setup with a perfusion system.

-

Pymetrozine stock solution.

Methodology:

-

Cloning: Clone the full-length coding sequences of Nan and Iav into appropriate expression vectors.

-

Cell Culture and Transfection:

-

Culture CHO-K1 cells to ~70-80% confluency.

-

Co-transfect the cells with both the Nan and Iav expression vectors using a suitable transfection reagent. As a control, transfect cells with only Nan, only Iav, or an empty vector.

-

-

Calcium Indicator Loading:

-

24-48 hours post-transfection, load the cells with a calcium indicator dye (e.g., incubate with Fura-2 AM) according to the manufacturer's protocol.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope.

-

Begin imaging to establish a baseline intracellular calcium level.

-

Perfuse the cells with a solution containing Pymetrozine.

-

Record changes in fluorescence intensity over time. A significant increase in fluorescence in cells co-expressing Nan and Iav (but not in control cells) indicates a Pymetrozine-induced calcium influx.

-

Experimental Workflow: Heterologous Expression

Caption: Workflow for confirming Pymetrozine's direct action on Nan-Iav channels via heterologous expression.

Conclusion

The mechanism of action of this compound (Pymetrozine) is a well-defined process centered on its role as an agonist for the insect-specific Nan-Iav TRPV channel complex in chordotonal neurons. By locking this channel open, Pymetrozine causes a cytotoxic influx of calcium, which silences these critical mechanoreceptors. The resulting disruption of sensory feedback prevents feeding, leading to a highly selective and effective method of pest control. The experimental protocols outlined herein provide a robust framework for the continued study of this unique insecticide and for the investigation of novel compounds targeting insect mechanosensory pathways.

References

- 1. peptechbio.com [peptechbio.com]

- 2. The insecticide pymetrozine selectively affects chordotonal mechanoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. research.wur.nl [research.wur.nl]

- 11. Sublethal concentrations of pymetrozine reduce Sogatella furcifera transmission of Southern rice black-streaked dwarf virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of pymetrozine, an antifeedant of Hemiptera, on Asian citrus psyllid, Diaphorina citri, feeding behavior, survival and transmission of Candidatus Liberibacter asiaticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]

The Biological Activity of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its putative biological activities, focusing on its prospective roles as an anticancer and antimicrobial agent. The document elucidates the contribution of its distinct functional groups—the methoxy, nitro, and trifluoromethyl moieties—to its overall pharmacological profile. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide furnishes detailed, standardized experimental protocols for its evaluation and presents structured templates for the systematic recording of future experimental findings. Furthermore, key concepts, including a proposed mechanism of action and a general workflow for biological screening, are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

Substituted pyridines are a cornerstone in the development of novel therapeutic agents due to their versatile chemical properties and diverse biological activities. The compound this compound incorporates three key functional groups that are known to significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic combination of a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine scaffold suggests a strong potential for multifaceted biological interactions. This guide explores the theoretical and extrapolated biological activities of this compound, providing a foundational resource for researchers engaged in its synthesis and evaluation.

Putative Biological Activities and Mechanisms of Action

The biological activity of this compound is primarily attributed to the synergistic effects of its functional groups. [1]

-

Trifluoromethyl Group (-CF₃): This group is a cornerstone in modern drug design, known for enhancing several critical properties of a drug candidate. [2][3][4][5][6]Its high electronegativity and lipophilicity can significantly improve a molecule's metabolic stability and membrane permeability, allowing for better penetration into target cells. [3][4][5]The trifluoromethyl group can also modulate the electronic properties of the pyridine ring, potentially increasing the binding affinity of the compound to its biological targets. [3]

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that can participate in various biological interactions. [7][8][9][10][11]In many bioactive compounds, the nitro group can be enzymatically reduced to form nitroso and hydroxylamine intermediates, or further to an amino group. [1][7]These reactive intermediates can interact with cellular macromolecules, leading to cytotoxic effects, which is a mechanism often exploited in antimicrobial and anticancer agents. [9]

-

Methoxy Group (-OCH₃): The methoxy group can influence a molecule's conformation and its ability to interact with biological targets through hydrogen bonding. [1][12]It can modulate the solubility and lipophilicity of the compound, thereby affecting its pharmacokinetic profile. [12]The position of the methoxy group on the pyridine ring can also direct its metabolic pathways. [13][14]

Anticancer Activity: Inhibition of Thioredoxin Reductase

A promising avenue for the anticancer application of pyridine derivatives is the inhibition of the thioredoxin system. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and rely on antioxidant systems, such as the thioredoxin system, for survival. The enzyme thioredoxin reductase (TrxR) is a key component of this system. Inhibition of TrxR can lead to an increase in intracellular ROS, inducing oxidative stress and subsequent apoptosis in cancer cells. The electrophilic nature of the pyridine ring in this compound, enhanced by the electron-withdrawing trifluoromethyl and nitro groups, makes it a potential candidate for targeting the active site of TrxR.

Antimicrobial Activity

The presence of both a trifluoromethyl group and a nitro group on the pyridine ring suggests a potential for broad-spectrum antimicrobial activity. The lipophilicity imparted by the trifluoromethyl group can facilitate the compound's entry into microbial cells. [5]The nitro group can then undergo bioreduction within the microorganism, generating cytotoxic radicals that can damage DNA and other critical cellular components, leading to cell death. [8][9]This mechanism is a well-established principle for many nitroaromatic antimicrobial drugs.

Quantitative Data

As of the latest literature review, specific quantitative data on the biological activity of this compound has not been extensively reported. The following tables are provided as a template for researchers to systematically record and present future experimental findings.

Table 1: Anticancer Activity Data

| Cell Line | Assay Type | IC₅₀ (µM) | Notes |

| e.g., HeLa | MTT Assay | Data not available | |

| e.g., A549 | SRB Assay | Data not available | |

| Add more cell lines |

Table 2: Antimicrobial Activity Data

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Notes |

| e.g., Staphylococcus aureus | ATCC 29213 | Data not available | Data not available | |

| e.g., Escherichia coli | ATCC 25922 | Data not available | Data not available | |

| e.g., Candida albicans | ATCC 90028 | Data not available | Data not available | |

| Add more microorganisms |

Experimental Protocols

The following are detailed, standardized protocols for assessing the potential biological activities of this compound.

Thioredoxin Reductase (TrxR) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and established literature. [15][16][17] Principle:

TrxR activity is measured by its ability to catalyze the reduction of 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a colored product that can be quantified spectrophotometrically at 412 nm. The TrxR-specific activity is determined by comparing the reaction rate in the presence and absence of a specific TrxR inhibitor.

Materials:

-

96-well clear flat-bottom plates

-

Spectrophotometric multiwell plate reader

-

TrxR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

NADPH solution

-

DTNB solution

-

TrxR specific inhibitor (e.g., aurothiomalate)

-

Cell or tissue lysates containing TrxR

-

This compound (dissolved in a suitable solvent like DMSO)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard laboratory protocols. Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, set up the following reactions in duplicate or triplicate:

-

Total Activity: Assay buffer, cell/tissue lysate, and NADPH.

-

Background Activity (with inhibitor): Assay buffer, cell/tissue lysate, TrxR inhibitor, and NADPH.

-

Test Compound Inhibition: Assay buffer, cell/tissue lysate, various concentrations of this compound, and NADPH.

-

-

Initiate Reaction: Add DTNB solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of TNB²⁻ formation (change in absorbance per minute) for each well.

-

Subtract the background activity rate from the total activity rate to determine the TrxR-specific activity.

-

For the test compound, calculate the percentage of inhibition at each concentration relative to the uninhibited control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI). [18][19][20][21][22] Principle:

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

-

This compound stock solution

-

Positive control (microorganism in broth without the compound)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions and the positive control well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): Aliquots from the wells showing no growth can be sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

Synthesis

The synthesis of this compound can be achieved through several routes. One common method involves the nitration of a precursor molecule, 6-methoxy-2-(trifluoromethyl)pyridine, using a mixture of nitric acid and sulfuric acid. [1]Another approach is the methoxylation of a chloro-substituted precursor, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, using sodium methoxide. [1]The starting materials for these syntheses can often be derived from picoline through a series of chlorination and fluorination reactions. [23][24][25]

Conclusion

This compound is a compound with a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. The presence of the trifluoromethyl, nitro, and methoxy groups provides a strong rationale for its investigation as a therapeutic agent. While specific experimental data is currently limited, the standardized protocols and data presentation formats provided in this guide offer a robust framework for future research. Further investigation into the synthesis of this compound and its analogs, followed by systematic biological screening, is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | 727993-33-1 | Benchchem [benchchem.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drughunter.com [drughunter.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. abcam.com [abcam.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.asm.org [journals.asm.org]

- 23. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 25. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique chemical structure, featuring a methoxy group, a nitro group, and a trifluoromethyl group on a pyridine ring, imparts a range of biological activities that are currently being explored for therapeutic applications. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 727993-33-1[1] |

| Molecular Formula | C₇H₅F₃N₂O₃[1] |

| Molecular Weight | 222.12 g/mol [1] |

The molecule's functionality suggests several key characteristics. The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's lipophilicity, which can improve its ability to cross cell membranes. The nitro group is also electron-withdrawing and can be reduced to an amino group, which can then interact with various biological targets. The methoxy group is an electron-donating group and can participate in hydrogen bonding, influencing the molecule's binding affinity and specificity to target proteins.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the nitro and methoxy groups onto a trifluoromethylpyridine scaffold.

Synthetic Pathways

Two primary synthetic strategies have been reported in the literature:

-

Nitration of 6-methoxy-2-(trifluoromethyl)pyridine: This approach involves the direct nitration of the precursor 6-methoxy-2-(trifluoromethyl)pyridine.

-

Methoxylation of a 2-chloro-3-nitro-6-(trifluoromethyl)pyridine intermediate: This method utilizes a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.

Figure 1: Synthetic pathways to this compound.

Experimental Protocols

Synthesis via Nitration of 6-methoxy-2-(trifluoromethyl)pyridine

General Protocol:

-

Dissolve the starting material, 6-methoxy-2-(trifluoromethyl)pyridine, in concentrated sulfuric acid at a low temperature (e.g., -10°C).

-

Slowly add a nitrating agent, such as nitric acid, dropwise while maintaining the low temperature.[1]

-

After the addition is complete, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 40°C) for several hours.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to quench the reaction.

-

Adjust the pH of the solution to 4-5 using a saturated sodium hydroxide solution.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Spectroscopic and Spectrometric Data

Detailed, published spectra for this compound are not widely available. However, based on the analysis of closely related compounds, the following characteristic signals can be expected:

| Data Type | Expected Values |

| ¹H NMR | Aromatic protons, Methoxy protons (~3.9 ppm, singlet)[1] |

| ¹³C NMR | Aromatic carbons, Methoxy carbon |

| ¹⁹F NMR | Trifluoromethyl group (~ -60 ppm, singlet)[1] |

| IR Spectroscopy | Nitro group vibrations (~1520 cm⁻¹)[1] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Biological Activity and Potential Applications

This compound has emerged as a molecule of interest due to its potential anticancer and antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound is believed to stem from its ability to inhibit cytosolic thioredoxin reductase (TrxR).[1] TrxR is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1]

While specific IC₅₀ values for this compound are not yet published, related nitro-substituted pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Figure 2: Proposed mechanism of anticancer activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A general protocol for assessing the cytotoxicity of a compound using the MTT assay is as follows:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent only) and a blank control (media only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of pyridine with trifluoromethyl and nitro substitutions have shown promising activity against various bacterial strains, including resistant ones.[1] While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available, related compounds have shown MIC values in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Escherichia coli.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

A standard protocol for determining the MIC of a compound is the broth microdilution method:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a defined cell density.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This compound is a promising scaffold in the field of medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features suggest a potential for significant biological activity. While specific quantitative data on its anticancer and antimicrobial efficacy are still emerging, the activity of related compounds and its proposed mechanism of action through the inhibition of thioredoxin reductase warrant further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this intriguing molecule. As more data becomes available, a clearer picture of its utility in drug development will undoubtedly emerge.

References

An In-depth Technical Guide to 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical synthesis. Its unique arrangement of electron-donating and electron-withdrawing groups imparts specific reactivity, making it a valuable intermediate for the synthesis of complex bioactive molecules. This document provides a comprehensive analysis of its functional groups, physicochemical properties, synthesis, and reactivity, serving as a technical guide for professionals in chemical research and development.

Chemical Properties and Structure

This compound (CAS No. 727993-33-1) is a substituted pyridine with a molecular formula of C₇H₅F₃N₂O₃.[1][2] The molecule consists of a central pyridine ring functionalized with three key substituents: a methoxy group (-OCH₃) at position 6, a nitro group (-NO₂) at position 3, and a trifluoromethyl group (-CF₃) at position 2.[1] This specific substitution pattern creates a highly electron-deficient aromatic system, which dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 727993-33-1 | [1][2] |

| Molecular Formula | C₇H₅F₃N₂O₃ | [1][2] |

| Molecular Weight | 222.12 g/mol | [1][2] |

| Purity | ≥97% | [2] |

| SMILES | COC1=NC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F | [2] |

| Storage Conditions | 4°C | [2] |

Functional Group Analysis

The reactivity and utility of this compound are a direct result of the interplay between its distinct functional groups.

-

Pyridine Ring: As the core scaffold, the pyridine ring is an aromatic heterocycle. The nitrogen atom is inherently electron-withdrawing, which, combined with the other substituents, makes the ring highly electron-deficient.

-

Trifluoromethyl Group (-CF₃): Positioned at C2, the -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[3] This effect significantly increases the electrophilicity of the pyridine ring. In drug design, the -CF₃ group is prized for its ability to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[1][3]

-

Nitro Group (-NO₂): Located at C3, the nitro group is another strong electron-withdrawing substituent. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. The nitro group is also a versatile synthetic handle, as it can be readily reduced to an amino group (-NH₂), opening pathways for further derivatization.[1]

-

Methoxy Group (-OCH₃): The methoxy group at C6 is an electron-donating group through resonance, but its effect is largely overridden by the powerful electron-withdrawing nature of the nitro and trifluoromethyl groups.[1] It can, however, be a site for nucleophilic substitution reactions.[1]

The collective electronic effects of these groups are visualized in the diagram below.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the nucleophilic aromatic substitution of a chlorinated precursor.

Synthesis via Methoxylation

A viable pathway involves the methoxylation of a chloro-nitro-trifluoromethylpyridine intermediate.[1] For example, the reaction of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine with sodium methoxide provides the target compound.

Table 2: Typical Reaction Parameters for Methoxylation

| Parameter | Condition |

| Starting Material | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine |

| Reagent | Sodium Methoxide (NaOCH₃) |

| Solvent | DMF or DMSO |

| Temperature | 80–100°C |

| Duration | 12–24 hours |

| Typical Yield | ~85% |

| Data compiled from literature reports.[1] |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis described above.

Materials:

-

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq)

-

Sodium methoxide (1.1 - 1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine in anhydrous DMF, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 90°C and stir for 18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Applications

The primary reactivity of this compound involves transformations of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents, such as H₂ gas with a palladium catalyst.[1] This resulting aminopyridine is a crucial intermediate for building more complex molecules, often used in the synthesis of pharmaceutical ingredients.

-

Substitution of the Methoxy Group: The methoxy group can be replaced by other nucleophiles, although this typically requires harsher conditions compared to substitutions on more activated positions.[1]

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are key structural motifs in a wide range of active ingredients for both pharmaceuticals and agrochemicals.[4][5] The unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity, make these scaffolds highly valuable.[3][6]

While specific applications of this compound itself are often as a specialized intermediate, its structural elements are found in compounds with significant biological activity. For instance, related compounds have been investigated as potential anticancer treatments, targeting enzymes like cytosolic thioredoxin reductase.[1] The trifluoromethylpyridine moiety is also present in numerous commercialized agrochemicals.[4]

References

- 1. This compound | 727993-33-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Note and Synthesis Protocol for 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative with significant potential in medicinal chemistry and pharmaceutical development. The protocol outlines a two-step synthetic route, commencing with the preparation of a key chloro-substituted intermediate followed by a nucleophilic aromatic substitution to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Chlorination | 2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine | Phosphorus Oxychloride (POCl₃), Quinoline | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | ~88-92 | >95 |

| 2 | Methoxylation | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | Sodium Methoxide (NaOCH₃), Methanol (MeOH) | This compound | >85 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

This protocol describes the chlorination of 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine using phosphorus oxychloride.

Materials:

-

2-Hydroxy-3-nitro-6-(trifluoromethyl)pyridine

-

Phosphorus oxychloride (POCl₃)

-

Quinoline

-

Ethyl acetate (EtOAc)

-

2N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

To a round-bottom flask charged with 2-hydroxy-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq), add phosphorus oxychloride (3.0 eq).

-

Slowly add quinoline (1.5 eq) to the stirred mixture. Control the addition rate to maintain the internal temperature below 50°C.

-

Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture in an oil bath to 120°C.

-

Maintain the reaction at reflux for 1.5 to 3 hours. Monitor the progress of the reaction by TLC (petroleum ether/ethyl acetate = 15/1).

-

After the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess phosphorus oxychloride.

-

Dissolve the residue in ethyl acetate (approx. 8 mL per gram of starting material).

-

Wash the organic layer sequentially with 2N HCl (2 x 4 mL per gram of starting material) to remove quinoline, followed by saturated NaHCO₃ solution until the aqueous layer is neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-nitro-6-(trifluoromethyl)pyridine as a solid or oil.[1] This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol details the nucleophilic aromatic substitution of the chloro-intermediate with sodium methoxide.

Materials:

-

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous methanol (MeOH) or Dimethylformamide (DMF)

-

Water (H₂O)

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol or DMF.

-

Add sodium methoxide (1.05 to 1.5 eq) to the solution.

-

Heat the reaction mixture to a temperature between 25°C and 100°C. A typical range for similar substitutions is 80-100°C when using DMF or DMSO as a solvent, or refluxing in methanol.[2][3]

-

Stir the reaction for 12 to 24 hours, monitoring the progress by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

If methanol is the solvent, it can be partially removed under reduced pressure.

-

Quench the reaction by carefully adding water.

-

The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

-

If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Synthesis Workflow

Caption: Two-step synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis protocol.

References

Application Notes and Protocols for the Synthesis of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document outlines the primary synthetic routes for the preparation of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine, a pyridine derivative with potential applications in medicinal chemistry and drug development. The protocols provided are based on established chemical principles and literature precedents for analogous compounds.

Introduction

This compound can be synthesized through two main pathways:

-

Methoxylation of a Halogenated Precursor: This involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, with a methoxide source. This route is often high-yielding and provides good regioselectivity.

-

Nitration of a Methoxy-Substituted Pyridine: This pathway involves the direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine. This reaction can be challenging due to the electronic properties of the substituted pyridine ring but is a viable alternative.[1]

This document will provide a detailed protocol for the methoxylation route and describe the alternative nitration pathway.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (Methoxylation)

This protocol details the synthesis of this compound from 2-chloro-3-nitro-6-(trifluoromethyl)pyridine and sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Scheme:

2-Chloro-3-nitro-6-(trifluoromethyl)pyridine + NaOCH₃ → this compound + NaCl

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Molar Equivalence |

| 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine | 39890-97-0 | 226.54 | 10.0 g (44.1 mmol) | 1.0 |

| Sodium Methoxide (NaOCH₃) | 124-41-4 | 54.02 | 2.62 g (48.5 mmol) | 1.1 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Experimental Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (10.0 g, 44.1 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reagent: Carefully add sodium methoxide (2.62 g, 48.5 mmol) to the solution in portions. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (approx. 500 mL) and stir.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound. An ~85% yield can be expected under optimal conditions.

Protocol 2: Alternative Synthesis via Nitration

This protocol describes the synthesis of this compound by the direct nitration of 6-methoxy-2-(trifluoromethyl)pyridine.

Reaction Scheme:

6-Methoxy-2-(trifluoromethyl)pyridine + HNO₃/H₂SO₄ → this compound

General Procedure:

The nitration is typically carried out by adding a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to a solution of 6-methoxy-2-(trifluoromethyl)pyridine.[1]

Key Reaction Conditions:

-

Temperature: The reaction is highly exothermic and requires careful temperature control, typically maintained between 0-5°C to prevent over-nitration and decomposition.[1]

-

Nitrating Agent: A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used. The concentration of nitric acid should be carefully controlled.[1]

-

Solvent: Sulfuric acid often serves as both the catalyst and the solvent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).[1]

Work-up:

The reaction is typically quenched by pouring the mixture onto ice, followed by neutralization and extraction of the product. Purification is then performed, usually by column chromatography.

Data Summary

| Synthesis Route | Key Reagents | Solvent | Temperature | Duration | Yield |

| Methoxylation | 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine, NaOCH₃ | DMF | 80-100°C | 12-24 hours | ~85% |

| Nitration | 6-Methoxy-2-(trifluoromethyl)pyridine, HNO₃/H₂SO₄ | H₂SO₄ | 0-5°C | Not Specified | - |

Visualizations

Experimental Workflow for Methoxylation Protocol

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine to synthesize 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine. This reaction is a crucial step in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. The protocol is based on established nucleophilic aromatic substitution (SNAr) methodologies for structurally similar compounds. While specific yield and comprehensive characterization data for this exact transformation are not widely published, the provided protocol offers a robust starting point for its successful execution.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The functionalization of the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of these molecules. The title compound, 2-chloro-3-nitro-6-(trifluoromethyl)pyridine, is a highly activated substrate for nucleophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) ortho and para to the chlorine atom. This activation facilitates the displacement of the chloro group by a nucleophile, such as a methoxide ion. The resulting product, 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine, can serve as a versatile intermediate for further chemical transformations.

Reaction Principle

The methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine atom. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired methoxylated product.

Experimental Protocol

This protocol is adapted from established procedures for the methoxylation of analogous chloronitropyridines.[1]

Materials:

-

2-chloro-3-nitro-6-(trifluoromethyl)pyridine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-3-nitro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.

-

Addition of Sodium Methoxide: To the stirred solution, add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to ensure complete conversion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine.

Data Presentation

| Parameter | Expected/Typical Value |

| Reactants & Stoichiometry | |

| 2-chloro-3-nitro-6-(trifluoromethyl)pyridine | 1.0 equivalent |

| Sodium Methoxide | 1.1 - 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Methanol |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 1 - 6 hours (monitor by TLC/LC-MS) |

| Product Characterization | |

| Product Name | 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine |

| Molecular Formula | C₇H₄F₃N₂O₃ |

| Molecular Weight | 237.12 g/mol |

| Expected Yield | > 80% (based on analogous reactions) |

| Appearance | Expected to be a solid |

| Spectroscopic Data | To be determined (¹H NMR, ¹³C NMR, IR, MS) |

Visualizations

Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis and purification of 2-methoxy-3-nitro-6-(trifluoromethyl)pyridine.

Caption: Synthetic workflow for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine.

Reaction Mechanism

The diagram below outlines the SNAr mechanism for the methoxylation reaction.

Caption: Nucleophilic Aromatic Substitution (SNAr) mechanism.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Anhydrous methanol is flammable and toxic. Handle with care.

-

2-chloro-3-nitro-6-(trifluoromethyl)pyridine is a potentially hazardous chemical. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

The protocol described in these application notes provides a comprehensive guide for the methoxylation of 2-chloro-3-nitro-6-(trifluoromethyl)pyridine. This SNAr reaction is expected to proceed efficiently under mild conditions to yield the desired product, a valuable intermediate for the synthesis of novel compounds in drug discovery and development. Researchers are encouraged to optimize the reaction conditions and thoroughly characterize the final product using modern analytical techniques.

References

Purifying 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine: A Guide for Researchers

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This document provides detailed protocols for the purification of 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine , a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The following methods have been compiled and adapted from established chemical literature to ensure high-purity material suitable for further synthetic applications.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its synthesis, typically involving the nitration of 6-methoxy-2-(trifluoromethyl)pyridine or methoxylation of a corresponding chloro-substituted precursor, can result in various impurities.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent reactions and the quality of the final products. This guide details two primary purification techniques: recrystallization and column chromatography, along with a potential alternative of sublimation.

Data Summary

| Purification Technique | Compound Type | Solvent System / Conditions | Typical Purity Achieved | Reference |

| Recrystallization | 2-Chloro-6-methoxy-3-nitropyridine | Toluene / Heptane | 99-100% | Patent Data |

| Recrystallization | 5-Nitro-2-fluoropyridine derivative | Dilute Alcohol | High | [2] |

| Column Chromatography | 6-alkyl-2-aryl-3-(trifluoromethyl)pyridines | Petroleum Ether / Ethyl Acetate | High | Supporting Information |

| Column Chromatography | Trifluoromethylated Alkenes | Pentane / Diethyl Ether | High | [3] |

| Sublimation | Nitropyridine derivative | Vacuum (39 mm), elevated temp. | High | [2] |

Experimental Protocols

The following protocols are designed to provide a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on protocols for similar compounds, a two-solvent system is often effective.

Materials:

-

Crude this compound

-

Toluene

-

Heptane (or Hexane)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with stirrer

-

Büchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with stirring. The solution should be near saturation.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Inducing Crystallization: While the toluene solution is still warm, slowly add heptane (or hexane) dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).

-